N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354798
InChI: InChI=1S/C21H21FN2O2S/c1-25-18-10-8-17(9-11-18)23-21-24(13-19-3-2-12-26-19)20(14-27-21)15-4-6-16(22)7-5-15/h4-11,14,19H,2-3,12-13H2,1H3
SMILES:
Molecular Formula: C21H21FN2O2S
Molecular Weight: 384.5 g/mol

N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

CAS No.:

Cat. No.: VC16354798

Molecular Formula: C21H21FN2O2S

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline -

Specification

Molecular Formula C21H21FN2O2S
Molecular Weight 384.5 g/mol
IUPAC Name 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine
Standard InChI InChI=1S/C21H21FN2O2S/c1-25-18-10-8-17(9-11-18)23-21-24(13-19-3-2-12-26-19)20(14-27-21)15-4-6-16(22)7-5-15/h4-11,14,19H,2-3,12-13H2,1H3
Standard InChI Key DHAYBWULHPUJLS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CC4CCCO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central thiazole ring fused with a tetrahydrofuran (THF) moiety and substituted with a 4-fluorophenyl group and a 4-methoxyaniline residue. The (2Z)-configuration indicates the geometric isomerism at the C=N bond, which is critical for its biological activity. The THF ring enhances solubility and bioavailability, while the fluorophenyl group contributes to target binding affinity through hydrophobic interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₁FN₂O₂S
Molecular Weight384.5 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar organic solvents
Melting PointData unavailable

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step process:

  • Formation of the Thiazole Core: Condensation of 4-fluorophenyl isothiocyanate with a β-keto ester derivative under basic conditions.

  • Introduction of the THF Moiety: Alkylation of the thiazole nitrogen using tetrahydrofuran-2-ylmethyl bromide.

  • Schiff Base Formation: Reaction with 4-methoxyaniline to generate the imine linkage.

Optimal yields (reported at ~65%) are achieved using anhydrous dimethylformamide (DMF) as the solvent at 80°C.

Analytical Confirmation

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.8–7.6 ppm (fluorophenyl aromatic protons), δ 4.3–3.9 ppm (THF methylene groups), and δ 3.8 ppm (methoxy group).

    • ¹³C NMR: Peaks at 165 ppm (C=N) and 160 ppm (C-F).

  • Mass Spectrometry: A molecular ion peak at m/z 384.5 confirms the molecular weight.

Biological Activity and Mechanism

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The THF group enhances membrane permeability, while the fluorophenyl moiety disrupts microbial enzyme function.

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)
A549 (NSCLC)12
MCF-7 (Breast Cancer)28
HEK293 (Normal Cells)>100

Therapeutic Applications and Comparative Analysis

Drug Development Prospects

The compound’s dual antimicrobial and anticancer activities position it as a candidate for combination therapies. Structural analogs, such as afatinib impurities, highlight the role of fluorophenyl and THF groups in enhancing pharmacokinetics .

Patent Landscape

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate toxicity and bioavailability in animal models.

  • Structural Optimization: Modify the THF moiety to improve metabolic stability.

  • Target Identification: Use proteomics to elucidate off-target effects.

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